molecular formula C13H19ClN2 B13649756 6-(Piperidin-4-yl)indoline hydrochloride

6-(Piperidin-4-yl)indoline hydrochloride

Cat. No.: B13649756
M. Wt: 238.75 g/mol
InChI Key: QTHRXQUQFAKCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Piperidin-4-yl)indoline hydrochloride is a chemical compound that features a piperidine ring attached to an indoline structureThe presence of both piperidine and indoline moieties makes it a versatile building block for the development of new pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The piperidine ring can then be introduced through various methods, such as nucleophilic substitution or cyclization reactions .

Industrial Production Methods

Industrial production of 6-(Piperidin-4-yl)indoline hydrochloride may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)indoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline ring can yield indole derivatives, while substitution reactions can introduce various functional groups onto the piperidine or indoline rings .

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)indoline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The piperidine and indoline moieties can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, to modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline derivatives and piperidine-containing molecules, such as:

Uniqueness

6-(Piperidin-4-yl)indoline hydrochloride is unique due to the combination of the piperidine and indoline rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

6-piperidin-4-yl-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C13H18N2.ClH/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13;/h1-2,9-10,14-15H,3-8H2;1H

InChI Key

QTHRXQUQFAKCMW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(CCN3)C=C2.Cl

Origin of Product

United States

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